molecular formula C16H20BrNO2 B1381141 tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate CAS No. 1203682-77-2

tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate

Cat. No.: B1381141
CAS No.: 1203682-77-2
M. Wt: 338.24 g/mol
InChI Key: CQNXYAZGLRIALR-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and 6-bromo-2-tert-butyl-3,4-dihydro-1H-isoquinoline are structurally similar to the compound you’re asking about. They both contain a bromine atom and a tert-butyl group attached to a dihydroisoquinoline ring .


Molecular Structure Analysis

The molecular structure of the related compounds tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and 6-bromo-2-tert-butyl-3,4-dihydro-1H-isoquinoline can be found in their respective PubChem entries .


Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and 6-bromo-2-tert-butyl-3,4-dihydro-1H-isoquinoline can be found in their respective PubChem entries .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Propanoyl and Acetamide Derivatives : A study by Aghekyan et al. (2015, 2016) explored the synthesis of propanoyl and acetamide derivatives related to tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate. This research demonstrates the compound's potential as a precursor for creating various chemically active derivatives, thus broadening its scope in organic chemistry (Aghekyan et al., 2015); (Aghekyan et al., 2016).

  • Generation and Reactions with Lithiated Compounds : Häner et al. (1986) conducted research on the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates, highlighting the chemical reactivity and potential synthetic applications of such compounds in organic synthesis (Häner et al., 1986).

  • Synthesis and Transformation into Spiro Compounds : Research by Moskalenko and Boev (2014) on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, demonstrates the ability to transform these structures into spiro compounds, indicating potential pathways for synthesizing complex molecular architectures (Moskalenko & Boev, 2014).

Biological Activity and Pharmaceutical Potential

  • Antifungal Activity : A study by Maruoka et al. (2008) on spiro[cyclopropane-1,4'-pyrazol-3-one] derivatives, closely related to the compound , demonstrated significant antifungal activity. This suggests a potential application in developing new antifungal agents (Maruoka et al., 2008).

  • Bronchodilator Activity : Okuda et al. (2012) explored the bronchodilator activity of spiro[cyclopropane-1,6'(5'H)-imidazo[2,1-a]isoquinolin]-5'-ones, indicating possible therapeutic applications of similar spiro compounds in respiratory conditions (Okuda et al., 2012).

Safety and Hazards

The safety and hazards of the related compounds tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and 6-bromo-2-tert-butyl-3,4-dihydro-1H-isoquinoline can be found in their respective PubChem entries .

Properties

IUPAC Name

tert-butyl 6-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-11-4-5-12(17)8-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNXYAZGLRIALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C3(C1)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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